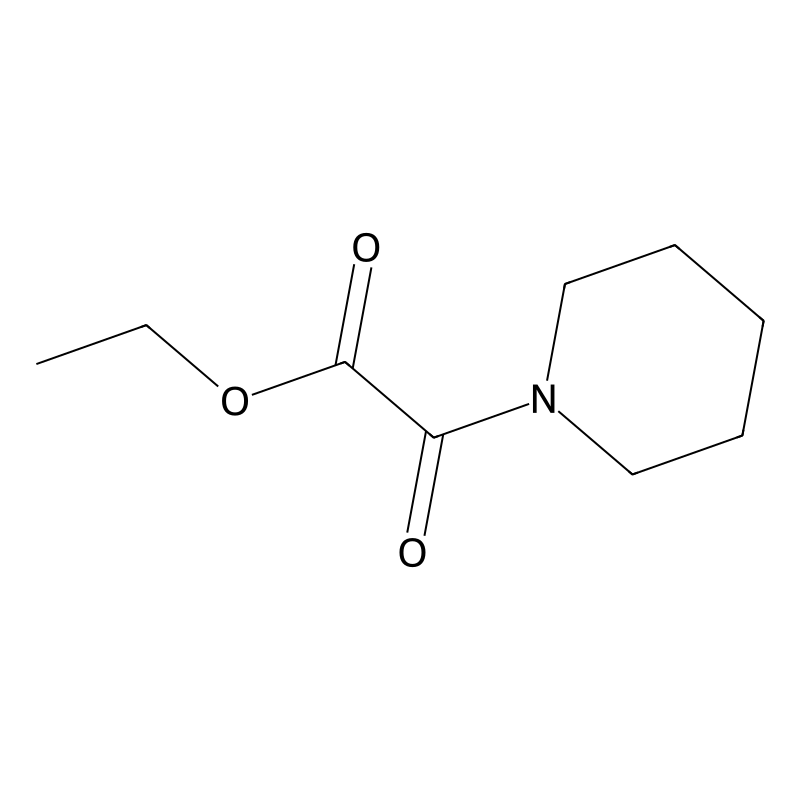

Ethyl 1-piperidineglyoxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 1-piperidineglyoxylate is an organic compound characterized by its molecular formula and a molecular weight of 185.22 g/mol. It is recognized for its unique structure, which features a piperidine ring attached to a glyoxylate moiety. This compound is primarily utilized in synthetic organic chemistry and has garnered attention for its potential applications in pharmaceuticals and agrochemicals .

Synthesis and Characterization:

Ethyl 2-oxo-2-(piperidin-1-yl)acetate, also known as ethyl oxo(piperidin-1-yl)acetate, has been synthesized and characterized through various methods. One reported method involves the reaction of piperidine with ethyl chloroacetate and sodium ethoxide in ethanol []. The resulting product was purified through column chromatography and identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry [].

- Alkylation Reactions: It can participate in alkylation processes, forming derivatives that may exhibit enhanced biological activity.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield piperidine derivatives and glyoxylic acid.

These reactions are vital for the synthesis of more complex organic molecules and have implications in medicinal chemistry .

Research indicates that Ethyl 1-piperidineglyoxylate exhibits notable biological activities, particularly as a precursor in the synthesis of compounds targeting various biological pathways. Its derivatives have shown potential as:

- Nicotinic Acid Receptor Agonists: These compounds may be beneficial in treating dyslipidemia by modulating lipid metabolism.

- Antimicrobial Agents: Some derivatives have demonstrated activity against bacterial strains, suggesting potential use in developing new antibiotics .

Several synthetic routes to produce Ethyl 1-piperidineglyoxylate have been documented:

- From Piperidine and Ethanol: This method involves the reaction of piperidine with ethanol and carbon monoxide under controlled conditions.

- Condensation Reactions: Utilizing glyoxylic acid derivatives with piperidine can yield Ethyl 1-piperidineglyoxylate through condensation.

- Alkylation Techniques: Alkylating agents can be employed to modify the piperidine structure and introduce the glyoxylate functionality.

These methods highlight the versatility of Ethyl 1-piperidineglyoxylate in synthetic organic chemistry .

Ethyl 1-piperidineglyoxylate has several applications, including:

- Pharmaceutical Synthesis: It serves as an intermediate for synthesizing various pharmaceutical agents, particularly those targeting the central nervous system.

- Agrochemical Development: The compound is explored for its potential use in developing herbicides and pesticides due to its biological activity.

- Research Tool: In biochemical research, it is utilized as a building block for studying enzyme interactions and metabolic pathways .

Interaction studies involving Ethyl 1-piperidineglyoxylate focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that its derivatives may interact with nicotinic receptors, influencing neurotransmitter release and potentially affecting cognitive functions. Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential .

Ethyl 1-piperidineglyoxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-piperidineacetate | C9H17NO2 | Lacks the glyoxylate moiety; used in different pharmacological contexts. |

| 1-Piperidineacetic acid | C8H15NO2 | A simpler structure; primarily involved in amino acid synthesis. |

| Ethyl piperidinoacetate | C9H17NO2 | Similar alkyl chain but without the glyoxylate component; used in drug development. |

Ethyl 1-piperidineglyoxylate's unique feature lies in its glyoxylate group, which enhances its reactivity and potential biological activity compared to these similar compounds .